molecular formula C6H12ClF2NO2 B6212813 methyl (2S)-2-amino-5,5-difluoropentanoate hydrochloride CAS No. 2728726-73-4

methyl (2S)-2-amino-5,5-difluoropentanoate hydrochloride

Cat. No.: B6212813
CAS No.: 2728726-73-4
M. Wt: 203.6
InChI Key:
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Description

Methyl (2S)-2-amino-5,5-difluoropentanoate hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, two fluorine atoms, and a hydrochloride salt, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-5,5-difluoropentanoate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid derivative.

    Fluorination: Introduction of fluorine atoms is achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST) or similar reagents under controlled conditions.

    Esterification: The amino acid derivative is then esterified using methanol and an acid catalyst to form the methyl ester.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-5,5-difluoropentanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

Methyl (2S)-2-amino-5,5-difluoropentanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-5,5-difluoropentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-amino-4,4-difluorobutanoate hydrochloride
  • Methyl (2S)-2-amino-6,6-difluorohexanoate hydrochloride
  • Ethyl (2S)-2-amino-5,5-difluoropentanoate hydrochloride

Uniqueness

Methyl (2S)-2-amino-5,5-difluoropentanoate hydrochloride is unique due to its specific fluorination pattern and the presence of a methyl ester group

Properties

CAS No.

2728726-73-4

Molecular Formula

C6H12ClF2NO2

Molecular Weight

203.6

Purity

95

Origin of Product

United States

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